N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a mercaptoacetamide moiety
Mechanism of Action
Target of Action
Many compounds with a structure similar to “N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide” are known to interact with serotonin receptors, particularly the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor and plays a key role in the function of the central nervous system, particularly in the pathways for cognition and perception .
Mode of Action
These compounds typically act as agonists at their target receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound would bind to the 5-HT2A receptor and mimic the action of serotonin, triggering a response in the neuron .
Biochemical Pathways
Activation of the 5-ht2a receptor has been associated with several downstream effects, including the release of neurotransmitters like dopamine and glutamate .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, often involving cytochrome p450 enzymes . They are usually absorbed orally or nasally .
Result of Action
Compounds acting on the 5-ht2a receptor can have various effects, including changes in perception, mood, and cognitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with thioglycolic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield corresponding thiols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide can be compared with other similar compounds, such as:
2,5-dimethoxyphenethylamine (2C-H): A psychoactive compound with structural similarities.
2,5-dimethoxy-4-iodophenethylamine (2C-I): Known for its hallucinogenic properties.
2,5-dimethoxy-4-bromoamphetamine (DOB): A potent psychedelic compound.
Uniqueness: this compound is unique due to the presence of the mercaptoacetamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-13-7-3-4-9(14-2)8(5-7)11-10(12)6-15/h3-5,15H,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEXTMWSTYMCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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